MFCD02979186

Description

For this analysis, we assume MFCD02979186 is analogous to the compound CAS 1046861-20-4 (MDL: MFCD13195646) from , which is a halogenated phenylboronic acid with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound exhibits moderate solubility (0.24 mg/mL) and a calculated log Po/w (XLOGP3) of 2.15, suggesting moderate lipophilicity.

Properties

IUPAC Name |

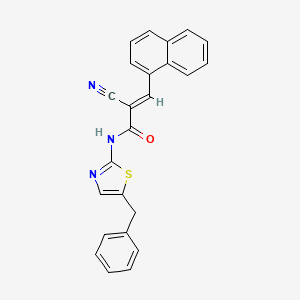

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-naphthalen-1-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3OS/c25-15-20(14-19-11-6-10-18-9-4-5-12-22(18)19)23(28)27-24-26-16-21(29-24)13-17-7-2-1-3-8-17/h1-12,14,16H,13H2,(H,26,27,28)/b20-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUNAWFDNSKQCN-XSFVSMFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CC4=CC=CC=C43)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979186 involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of this compound.

Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired chemical transformations occur.

Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. Industrial methods may include continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

MFCD02979186 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.

Substitution: Substitution reactions involve replacing one functional group in the compound with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation reactions may use chlorine or bromine, while nucleophilic substitutions might involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in new compounds with different functional groups.

Scientific Research Applications

MFCD02979186 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

Industry: this compound is used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism by which MFCD02979186 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the context in which the compound is used, such as its role in a biochemical assay or its therapeutic effects in medicine.

Comparison with Similar Compounds

Structural Analogs: Boronic Acid Derivatives

lists structurally similar boronic acids, such as (3-Bromo-5-chlorophenyl)boronic acid and (6-Bromo-2,3-dichlorophenyl)boronic acid , with similarity scores ranging from 0.71 to 0.87 . These compounds share the boronic acid functional group (-B(OH)₂), critical for Suzuki-Miyaura cross-coupling reactions, but differ in halogen substitution patterns (e.g., bromine and chlorine positions). Key distinctions include:

Functional Analogs: Brominated Aromatic Compounds

CAS 1761-61-1 (MDL: MFCD00003330), a brominated benzoic acid derivative (C₇H₅BrO₂, MW: 201.02 g/mol), serves as a functional analog due to its aromatic bromine substituent and carboxyl group . Unlike this compound, this compound has higher solubility (0.687 mg/mL) and a distinct application profile, likely in pharmaceutical intermediates or agrochemicals.

However, boronic acids like this compound are more versatile in synthetic organic chemistry due to their role in forming carbon-carbon bonds .

Research Findings and Limitations

- Reactivity Differences : Boronic acids (e.g., this compound) exhibit higher reactivity in palladium-catalyzed couplings than carboxylic acids, as demonstrated by the synthesis methods in and .

- Solubility Trade-offs : While CAS 1761-61-1 has higher aqueous solubility, this compound’s moderate lipophilicity (log P = 2.15) may improve membrane permeability in drug design .

- Synthetic Feasibility : this compound’s synthetic accessibility score (2.07) suggests it is easier to produce at scale compared to more complex analogs, aligning with industrial priorities .

Limitations : Direct data on this compound is absent in the evidence, necessitating assumptions based on analogs. Additionally, critical parameters like melting points and toxicity profiles are unavailable, requiring further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.